![molecular formula C38H60O4 B12536545 4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 815583-79-0](/img/structure/B12536545.png)
4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with long alkyl chains substituted with ethoxy and alkenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The alkyl chains are then introduced through etherification reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds in the alkenyl chains.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkenyl groups can yield epoxides, while reduction can produce saturated alkyl chains.
Applications De Recherche Scientifique
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism by which 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The long alkyl chains and biphenyl core allow it to interact with various molecular targets, such as lipid bilayers in biological membranes. These interactions can influence membrane fluidity and permeability, making the compound useful in studies of membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- 4-{[(11a)-3,20-Dioxopregn-4-en-11-yl]oxy}-4-oxobutanoic acid
Uniqueness
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its combination of ethoxy and alkenyl groups on the biphenyl core. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In comparison, similar compounds may lack this balance, limiting their functionality in certain contexts.
Propriétés
Numéro CAS |
815583-79-0 |
|---|---|
Formule moléculaire |
C38H60O4 |
Poids moléculaire |
580.9 g/mol |
Nom IUPAC |
1-(11,11-diethoxyundecoxy)-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C38H60O4/c1-4-7-8-9-10-12-15-18-21-32-41-36-28-24-34(25-29-36)35-26-30-37(31-27-35)42-33-22-19-16-13-11-14-17-20-23-38(39-5-2)40-6-3/h4,24-31,38H,1,5-23,32-33H2,2-3H3 |
Clé InChI |
YMMWMZYZKHTNKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




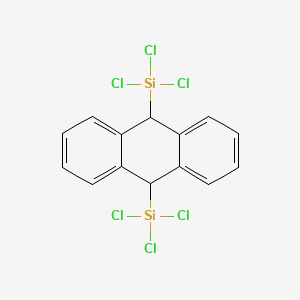

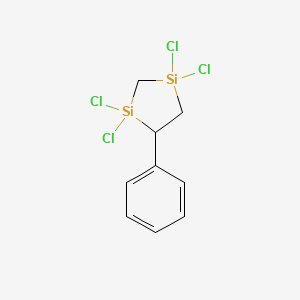
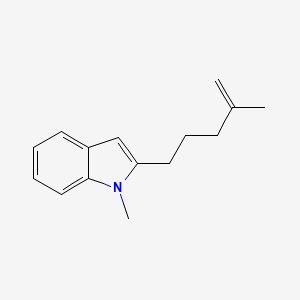
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

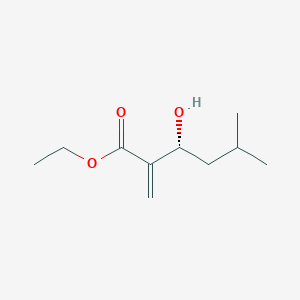
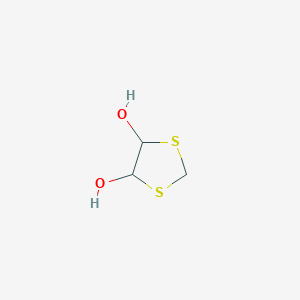
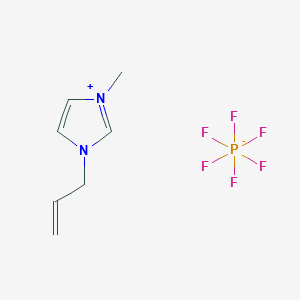
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)

